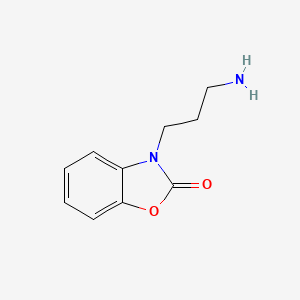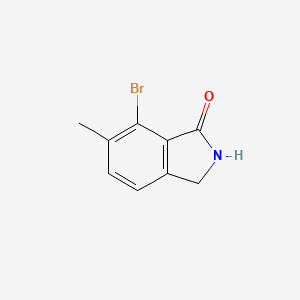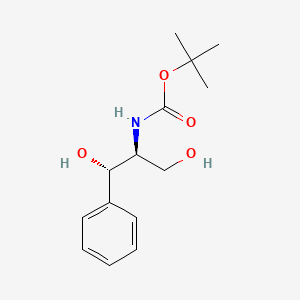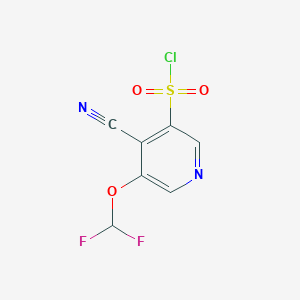
4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF2N2O3S and a molecular weight of 268.63 g/mol . This compound is known for its unique structure, which includes a cyano group, a difluoromethoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the chlorination of the corresponding pyridine derivative. One common method is the oxidative chlorination of 3-cyanopyridine-2-thiones . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the pyridine ring can undergo oxidation to form N-oxides.
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, amines, alcohols, and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, amines, and pyridine N-oxides. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyano group and difluoromethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride include:
- 3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chlorides
- 3-Pyridinesulfonyl chloride, 4-cyano-5-(difluoromethoxy)-
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile
Properties
Molecular Formula |
C7H3ClF2N2O3S |
|---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
4-cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClF2N2O3S/c8-16(13,14)6-3-12-2-5(4(6)1-11)15-7(9)10/h2-3,7H |
InChI Key |
RWYTVXNPHMGBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)S(=O)(=O)Cl)C#N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


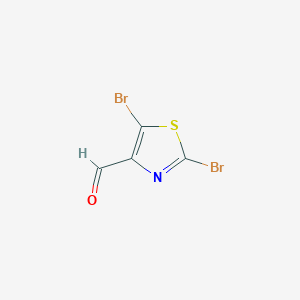
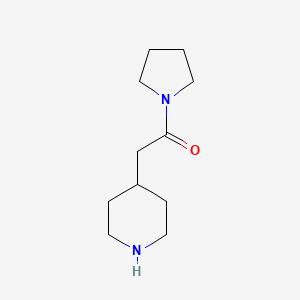
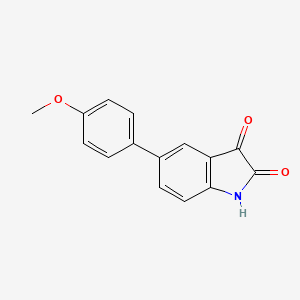
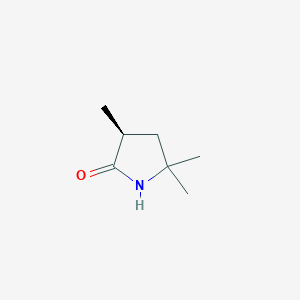
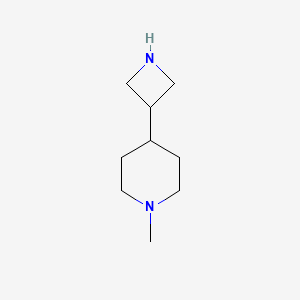
![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
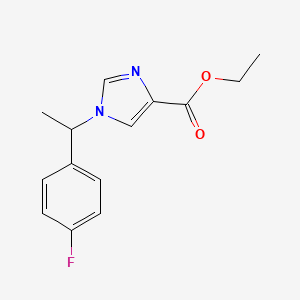
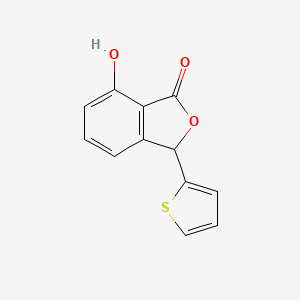
![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
